molecular formula C20H17F3N2O2 B7744997 Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7744997
M. Wt: 374.4 g/mol
InChI Key: VUKDDMKJRGHABK-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group and the benzylamino substituent in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The benzylamino group is then introduced via nucleophilic substitution reactions using benzylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Comparison with Similar Compounds

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKDDMKJRGHABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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